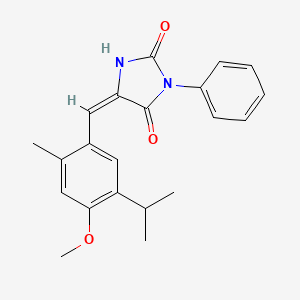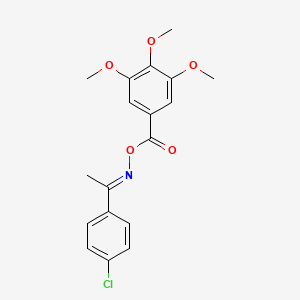
2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCAN and has been studied extensively for its unique properties.
Aplicaciones Científicas De Investigación
BCAN has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BCAN has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been studied for its potential use as an antifungal agent. In material science, BCAN has been found to exhibit excellent thermal stability and mechanical properties, making it a potential candidate for the development of high-performance materials. In environmental science, BCAN has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions.
Mecanismo De Acción
The mechanism of action of BCAN is not fully understood. However, studies have shown that BCAN induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of fungi by disrupting the cell wall and membrane.
Biochemical and Physiological Effects:
BCAN has been found to exhibit cytotoxicity against various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to exhibit antifungal activity against various fungal strains. In addition, BCAN has been found to exhibit fluorescent properties, making it a potential candidate for the development of fluorescent probes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BCAN in lab experiments is its unique properties, which make it a potential candidate for various applications. However, one of the limitations of using BCAN is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of BCAN. One potential direction is the development of BCAN-based materials for various applications, such as sensors and catalysis. Another potential direction is the study of BCAN's mechanism of action, which could lead to the development of more potent anticancer and antifungal agents. Additionally, the development of BCAN-based fluorescent probes for the detection of heavy metal ions could have significant environmental applications.
Conclusion:
In conclusion, BCAN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BCAN involves the reaction of 2-aminobenzimidazole and 2-chloroacetophenone in the presence of potassium carbonate in DMF. BCAN has been studied for its potential applications in medicinal chemistry, material science, and environmental science. It has been found to exhibit potent anticancer and antifungal activity, as well as excellent thermal stability and mechanical properties. However, its potential toxicity requires careful handling and disposal. There are several future directions for the study of BCAN, including the development of BCAN-based materials and fluorescent probes, as well as the study of its mechanism of action.
Métodos De Síntesis
The synthesis of BCAN involves the reaction of 2-aminobenzimidazole and 2-chloroacetophenone in the presence of potassium carbonate in dimethylformamide (DMF). The reaction mixture is then refluxed for several hours, followed by the addition of acrylonitrile. The product is then purified using column chromatography to obtain pure BCAN.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSIMQTUJJIVOO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-((2-Chlorophenyl)methylene)-1H-benzimidazole-2-acetonitrile | |
CAS RN |
63052-08-4 |
Source


|
| Record name | 1H-Benzimidazole-2-acetonitrile, alpha-((2-chlorophenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063052084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2(1H)-quinolinone](/img/structure/B5913116.png)
![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)
![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)


![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)

![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)



![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)

![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)